Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is an organic compound with the molecular formula C13H18BNO4. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a boronic ester group is attached to the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a boronic acid ester intermediate Boronic acid esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Boronic acid esters are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a reagent to couple with an organic halide in the presence of a base and a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid ester, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4-bromomethylpicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like DMF or THF.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl or vinyl derivatives.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of boron-containing drugs, which are explored for their potential in cancer therapy and other medical applications.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar in structure but with a benzoate group instead of a picolinate.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate: Similar but with the boronic ester group at a different position on the pyridine ring.
Uniqueness: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABXPYOKWIHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590557 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-72-5 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxycarbonyl)-4-pyridineboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.